molecular formula C23H20FNO2S B14986040 N-(4-fluorophenyl)-3,4,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(4-fluorophenyl)-3,4,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B14986040
M. Wt: 393.5 g/mol
InChI Key: XDGYBSLEIIHZSR-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorophenyl group, a thiophene moiety, and a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Thiophene Moiety: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated benzofuran intermediate.

    Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, organometallic reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-FLUOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.

    Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group and thiophene moiety can interact with hydrophobic pockets in proteins, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE
  • N-(4-FLUOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE
  • N-(4-CHLOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific substitution pattern, which can influence its electronic properties and biological activity. The presence of the fluorophenyl group can enhance its binding affinity to certain targets, while the thiophene moiety can contribute to its stability and reactivity.

This detailed article provides a comprehensive overview of N-(4-FLUOROPHENYL)-3,4,6-TRIMETHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20FNO2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,4,6-trimethyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H20FNO2S/c1-14-11-15(2)21-16(3)22(27-20(21)12-14)23(26)25(13-19-5-4-10-28-19)18-8-6-17(24)7-9-18/h4-12H,13H2,1-3H3

InChI Key

XDGYBSLEIIHZSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)F)C)C

Origin of Product

United States

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